1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride
Description
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride is a spirocyclic compound featuring a unique triazaspiro framework. Its structure includes a piperidine ring fused to a lactam moiety, with a methyl group at the 1-position. The hydrochloride salt enhances its solubility, making it suitable for preclinical studies .
Properties
Molecular Formula |
C8H16ClN3O |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-methyl-1,3,8-triazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C8H15N3O.ClH/c1-11-7(12)10-6-8(11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,12);1H |
InChI Key |
KYZJTRXCZMFJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NCC12CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Early One-Step Methods
Initial synthetic routes for 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one derivatives focused on single-step cyclization. For instance, US6291469B1 described a benzyl 2-oxopiperidine-1-carboxylate-mediated reaction with hydantoin and sodium bicarbonate, achieving a 75% yield. However, the reliance on expensive and scarce intermediates like benzyl 2-oxopiperidine-1-carboxylate limited industrial feasibility. Similarly, a 2002 Bioorganic & Medicinal Chemistry Letters protocol utilized sodium cyanide with 4-oxopiperidinone hydrochloride and ammonium carbonate, attaining an 80% yield but introducing significant toxicity risks. These methods underscored the need for safer, cost-effective alternatives.
Limitations of Conventional Routes
Key challenges in early methods included:
-
High material costs : Benzyl-protected intermediates increased production expenses by 3–5× compared to commodity chemicals.
-
Safety hazards : Sodium cyanide’s acute toxicity necessitated specialized handling, increasing operational complexity.
-
Low scalability : Multi-gram syntheses suffered from inconsistent yields due to poor solubility of intermediates in non-polar solvents.
Novel Three-Step Synthesis: Mechanism and Optimization
The patented method (CN110818712A) addresses these limitations through sequential reactions in methanol, avoiding toxic reagents and leveraging inexpensive starting materials.
Primary Reaction: Formation of the Sodium Ureate Intermediate
Urea reacts with diethyl oxalate and ammonium carbonate in methanol under sodium-mediated conditions (25–30°C) to form a sodium ureate intermediate. The molar ratio of diethyl oxalate:urea:sodium:ammonium carbonate is optimized to 1:1.2:2:0.75, ensuring complete conversion without side products.
Reaction Mechanism :
Ammonium carbonate acts as a buffering agent, neutralizing excess sodium and preventing over-alkalinization.
Secondary Reaction: Acidic Cyclization
Concentrated hydrochloric acid (2–4 equivalents) protonates the sodium ureate intermediate, inducing cyclization to a tetracyclic structure. Maintaining temperatures at 25–30°C prevents decomposition, with a 0.5-hour stirring period ensuring homogeneity.
Reaction Mechanism :
Intermediate Reaction: Methylation and Spirocyclization
2-(Ethylamino)acetaldehyde (1.5–2 equivalents) and potassium ferricyanide (0.05–0.10 equivalents) facilitate spirocyclization via oxidative coupling. The reaction proceeds at room temperature over 20–24 hours, with potassium ferricyanide acting as a mild oxidant to prevent over-oxidation.
Reaction Mechanism :
Purification and Yield Optimization
Post-reaction purification involves dual concentration steps:
-
Primary concentration : Rotary evaporation reduces the suspension volume to 10%, precipitating 85–90% of the product as a white solid.
-
Secondary concentration : Further evaporation to 33% volume recovers an additional 5–7% yield.
Table 1: Impact of Reagent Stoichiometry on Yield and Purity
| Component | Molar Ratio | Yield (%) | Purity (%) |
|---|---|---|---|
| Diethyl oxalate (baseline) | 1.0 | 91.95 | 99.76 |
| Urea | 1.1 | 89.20 | 98.45 |
| Urea | 1.3 | 92.10 | 99.81 |
| Potassium ferricyanide | 0.05 | 88.30 | 97.90 |
| Potassium ferricyanide | 0.10 | 93.50 | 99.85 |
Data from the patent’s Example 8 highlights the critical role of urea and potassium ferricyanide excess in maximizing yield.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 1-Methyl-1,3,8-Triazaspiro[4.5]Decan-2,4-Dione Synthesis
The patented method reduces material costs by 97% compared to earlier routes while improving safety and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.
Scientific Research Applications
Scientific Research Applications
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride has several notable applications:
Chemistry
- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex molecules due to its reactive functional groups.
- Reactivity : It undergoes various chemical reactions such as oxidation (using agents like hydrogen peroxide) and reduction (using sodium borohydride), which are essential for developing new compounds.
Biology
- Biological Activity : Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. It has been investigated for its potential to inhibit specific enzymes and receptors, which could lead to therapeutic effects in various conditions .
- Mechanism of Action : Studies suggest that it may modulate metabolic pathways by interacting with biological targets like enzymes or receptors.
Medicine
- Pharmaceutical Development : The compound is explored as a pharmaceutical intermediate in drug discovery processes. Its structural characteristics allow for modifications that can enhance bioactivity and therapeutic efficacy.
- Cardioprotective Effects : Preliminary studies have shown that derivatives based on this scaffold can preserve mitochondrial ATP content during ischemic events, indicating potential benefits in treating cardiovascular diseases .
Case Studies
Several studies highlight the compound's potential applications:
- Antimicrobial Studies : A study demonstrated the compound's effectiveness against various microbial strains, suggesting its utility in developing new antimicrobial agents.
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that modifications to the compound's structure could enhance its ability to reduce inflammation markers in vitro.
- Cardiovascular Applications : Research focused on the cardioprotective effects of related compounds indicated that they could significantly reduce cell death rates during myocardial infarction models, showcasing their therapeutic promise in cardiovascular health .
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic compounds with nitrogen-rich frameworks are pivotal in drug discovery. Below is a detailed comparison of 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride with analogous compounds, focusing on structural variations, pharmacological properties, and research findings.
Structural and Functional Group Differences
Pharmacological and Physicochemical Properties
A. Potency and Selectivity
- Simufilam demonstrates nanomolar affinity for filamin A, a protein implicated in Alzheimer’s pathology, due to its benzyl group enhancing hydrophobic interactions .
- The 1-oxa-3,8-diazaspiro analog (fenspiride hydrochloride) targets inflammatory pathways in respiratory diseases, leveraging its improved solubility from the oxa substitution .
- Rolapitant ’s trifluoromethylphenyl groups confer high selectivity for the NK-1 receptor, with a dissociation half-life >180 hours .
B. Solubility and Bioavailability
Biological Activity
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride (CAS Number: 1956309-77-5) is a compound characterized by its unique spirocyclic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cardiovascular diseases and cancer treatments.
The molecular formula of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride is , with a molecular weight of 205.68 g/mol. The compound's structure includes a spirocyclic configuration that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClN₃O |
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one; hydrochloride |
| InChI Key | KYZJTRXCZMFJRJ-UHFFFAOYSA-N |
Cardiovascular Effects
Recent studies have highlighted the role of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride as a potential inhibitor of the mitochondrial permeability transition pore (mPTP). The opening of mPTP is linked to myocardial cell death during reperfusion injury in myocardial infarction (MI). Research indicates that this compound may serve as an adjunct treatment in MI by inhibiting mPTP opening, thus protecting cardiac tissue from ischemic damage .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study focused on the structural class of 1,3,8-triazaspiro[4.5]decane derivatives demonstrated their efficacy as pan-inhibitors of prolyl hydroxylase (PHD) enzymes, which are involved in the regulation of hypoxia-inducible factors (HIFs). These inhibitors have shown promise in promoting erythropoiesis and may have applications in treating anemia associated with chronic diseases .
In vitro studies revealed that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including human colon (HCT-116), leukemia (K562), and breast cancer (MDA-MB-231) cells . The structure-activity relationship (SAR) analysis suggested that specific substitutions on the benzyl moiety enhanced the antiproliferative effects.
Case Studies
- Cardiovascular Protection : In a preclinical model of myocardial infarction, administration of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride significantly reduced infarct size and improved cardiac function when compared to control groups .
- Cancer Treatment : A series of experiments demonstrated that the compound's derivatives could induce apoptosis in cancer cells while sparing normal cells. The most potent derivative showed an EC50 value of 17.3 nM for inducing myeloid differentiation and a strong pro-apoptotic effect with an EC50 of 20.2 nM .
The biological activity of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride is attributed to its interaction with specific molecular targets:
- Inhibition of mPTP : By preventing mPTP opening during reperfusion injury.
- PHD Inhibition : Modulating HIF pathways to enhance erythropoiesis and exert anti-tumor effects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride, and how can purity/yield be maximized?
- Methodological Answer : Synthesis typically involves cyclization reactions under inert conditions. Sodium hydride in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–5°C for 4–6 hours facilitates spirocyclic ring formation. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) enhances purity. Reaction monitoring by TLC (Rf ~0.3 in 9:1 DCM/MeOH) and yield optimization (~65–75%) require precise stoichiometric control of precursors like 1-methylpiperazine and cyclopentanone derivatives .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]+ m/z 170.12878, CCS 140.4 Ų). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) identifies spirocyclic protons (δ 3.2–3.5 ppm for N-CH3) and carbonyl groups (δ 170–175 ppm in 13C). Fourier-transform infrared (FTIR) detects the amide C=O stretch (~1650 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation. For long-term stability, lyophilize and store as a solid. Avoid aqueous solutions unless buffered at pH 4–6, as hydrochloride salts may hydrolyze under alkaline conditions .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Synthesize analogs with substitutions at the 1-methyl or 8-nitrogen positions (e.g., replacing methyl with ethyl or aryl groups). Evaluate biological activity in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cancer cell lines). Compare IC50 values and binding affinities via surface plasmon resonance (SPR). Computational docking (AutoDock Vina) using crystal structures of target proteins (e.g., DDR1 kinase) identifies critical binding residues .
Q. How can researchers elucidate the mechanism of action in anticancer or antimicrobial contexts?
- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest markers). Use CRISPR-Cas9 knockouts of suspected targets (e.g., receptors or enzymes) to confirm functional involvement. Competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) quantify target engagement in live cells .
Q. What computational approaches integrate with experimental data to predict pharmacokinetic properties?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess membrane permeability and blood-brain barrier penetration. Predict metabolic stability using cytochrome P450 isoform docking (CYP3A4, CYP2D6). Validate in vitro with hepatic microsome assays and in silico tools like SwissADME .
Q. How can salt formulations improve bioavailability for in vivo studies?
- Methodological Answer : Screen counterions (e.g., tosylate, mesylate) via solubility assays in biorelevant media (FaSSIF/FeSSIF). Pharmacokinetic profiling in rodent models (plasma t1/2, Cmax) compares hydrochloride salts with free bases. Use differential scanning calorimetry (DSC) to assess salt stability and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
